N-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-N-methyl-1-phenylmethanesulfonylazetidin-3-amine
CAS No.: 2549013-37-6
Cat. No.: VC11831123
Molecular Formula: C18H22N6O2S
Molecular Weight: 386.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549013-37-6 |
|---|---|
| Molecular Formula | C18H22N6O2S |
| Molecular Weight | 386.5 g/mol |
| IUPAC Name | N-(1-benzylsulfonylazetidin-3-yl)-N,5,6-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
| Standard InChI | InChI=1S/C18H22N6O2S/c1-13-14(2)21-18-19-12-20-24(18)17(13)22(3)16-9-23(10-16)27(25,26)11-15-7-5-4-6-8-15/h4-8,12,16H,9-11H2,1-3H3 |
| Standard InChI Key | HLVOUARJCPPNAS-UHFFFAOYSA-N |
| SMILES | CC1=C(N2C(=NC=N2)N=C1C)N(C)C3CN(C3)S(=O)(=O)CC4=CC=CC=C4 |
| Canonical SMILES | CC1=C(N2C(=NC=N2)N=C1C)N(C)C3CN(C3)S(=O)(=O)CC4=CC=CC=C4 |
Introduction
Potential Applications
Given the components of this compound, potential applications could include:
-
Biological Activity: Compounds with triazolopyrimidine cores have shown promise in various biological assays, including anticancer and antimalarial activities . The azetidine and phenylmethanesulfonyl parts may enhance these properties by improving cell permeability or target specificity.
-
Pharmaceutical Development: The complexity of this molecule suggests it could be a candidate for drug development, particularly if it exhibits favorable pharmacokinetic properties such as stability, solubility, and bioavailability.
Research Findings
While specific research findings on N-{5,6-dimethyl- triazolo[1,5-a]pyrimidin-7-yl}-N-methyl-1-phenylmethanesulfonylazetidin-3-amine are not available, related compounds have shown promising biological activities:
Future Directions
-
Synthesis and Characterization: Developing efficient synthetic routes and characterizing the compound's physical and chemical properties would be essential steps.
-
Biological Assays: Conducting in vitro and in vivo studies to assess its biological activity and potential therapeutic applications.
-
Pharmacokinetic Studies: Evaluating its stability, solubility, and bioavailability to determine its suitability for drug development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume